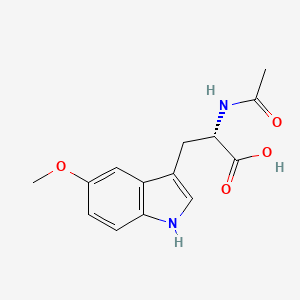

Tryptophan, N-acetyl-5-methoxy-

描述

Tryptophan, N-acetyl-5-methoxy- is a compound known as melatonin. It is a hormone that plays a crucial role in regulating various biological and physiological processes, including sleep, circadian rhythms, reproduction, and antioxidant effects. Melatonin is synthesized primarily in the pineal gland from the essential amino acid tryptophan via serotonin .

准备方法

Synthetic Routes and Reaction Conditions

Melatonin can be synthesized through several methods. One common synthetic route involves the acetylation of 5-methoxytryptamine. The process includes adding 5-methoxytryptamine to a dichloromethane solvent, followed by the addition of a mixed solution of acetic anhydride and dichloromethane at a temperature of 5-10°C. A catalyst, such as 4-dimethylaminopyridine, is then added, and the reaction is allowed to proceed at room temperature for 1-2 hours .

Industrial Production Methods

Industrial production of melatonin often involves biosynthesis using engineered microbial cell factories. For example, Escherichia coli can be genetically modified to express genes from the melatonin synthesis pathway, allowing for the production of melatonin from L-tryptophan. This method is advantageous due to its cost-effectiveness and sustainability .

化学反应分析

Types of Reactions

Melatonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Melatonin can be oxidized by reactive oxygen species, leading to the formation of various metabolites.

Reduction: Reduction reactions involving melatonin are less common but can occur under specific conditions.

Substitution: Melatonin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Major Products

The major products formed from these reactions include various metabolites that retain some of the biological activity of melatonin .

科学研究应用

Biological Functions

Tryptophan, N-acetyl-5-methoxy- is primarily recognized for its role in regulating circadian rhythms and sleep patterns. It interacts with melatonin receptors (MT1 and MT2), influencing various physiological processes:

- Circadian Rhythm Regulation : Melatonin is crucial for maintaining sleep-wake cycles and has been shown to modulate the suprachiasmatic nucleus in the brain.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

Medical Applications

Tryptophan, N-acetyl-5-methoxy- has several therapeutic applications:

- Sleep Disorders : Clinically used to treat insomnia and other sleep-related issues due to its ability to promote sleep.

- Cancer Therapy : Research indicates that melatonin may have oncostatic effects, inhibiting tumor growth in various cancer types through mechanisms such as apoptosis induction and modulation of immune responses .

Industrial Applications

In the industrial sector, Tryptophan, N-acetyl-5-methoxy- is utilized for:

- Pharmaceutical Development : As a precursor for synthesizing chiral pharmaceuticals, enhancing drug efficacy through stereochemical specificity.

- Nutraceuticals : Incorporated into dietary supplements aimed at improving sleep quality and overall health.

Anticancer Effects

A study investigated the protective effects of melatonin against testicular toxicity induced by taxol in rats. The results showed that melatonin significantly mitigated histological damage and apoptosis in testicular tissues caused by taxol treatment. Key findings included:

| Parameter | Control | TXL Group | MLT Group | MLT + TXL Group |

|---|---|---|---|---|

| Thickness of Tunica Albuginea | Normal | Increased | Normal | Decreased |

| Number of Apoptotic Germinal Epithelia | Low | High | Low | Reduced |

| Tubules Without Sperm | Low | High | Low | Reduced |

The study concluded that melatonin effectively protected against testicular apoptosis induced by chemotherapeutic agents, highlighting its potential in cancer therapy .

Neuroprotective Effects

Research has shown that Tryptophan, N-acetyl-5-methoxy- can protect neuronal cells from damage caused by oxidative stress. In vitro studies demonstrated that melatonin reduced cell death in neuronal cultures exposed to neurotoxic agents, emphasizing its role in neuroprotection and potential applications in neurodegenerative diseases .

作用机制

Melatonin exerts its effects through several mechanisms:

Molecular Targets: Melatonin binds to melatonin receptors (MT1 and MT2) in the brain, which are involved in regulating sleep and circadian rhythms.

Pathways Involved: Melatonin influences various intracellular signaling pathways, including those related to antioxidant defense, immune response, and mitochondrial function. .

相似化合物的比较

Similar Compounds

Serotonin: A precursor to melatonin, involved in mood regulation and sleep.

N-acetylserotonin: An intermediate in the synthesis of melatonin, with similar but distinct biological activities.

5-methoxytryptamine: Another intermediate in the melatonin synthesis pathway.

Uniqueness

Melatonin is unique due to its ability to cross biological membranes easily, its amphiphilic nature, and its wide range of biological activities. Unlike its precursors and intermediates, melatonin has a more pronounced effect on regulating circadian rhythms and has potent antioxidant properties .

生物活性

Tryptophan, N-acetyl-5-methoxy-, also known as N-acetyl-5-methoxytryptophan or melatonin, is a significant compound derived from the essential amino acid tryptophan. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Overview

Tryptophan, N-acetyl-5-methoxy- has a molecular formula of and a molecular weight of 276.29 g/mol. It plays a crucial role in various physiological processes, including sleep regulation, circadian rhythms, and antioxidant defense mechanisms. The compound is primarily synthesized in the pineal gland through a series of enzymatic reactions converting tryptophan to serotonin and ultimately to melatonin.

Target of Action

The primary targets of Tryptophan, N-acetyl-5-methoxy- are melatonin receptors (MT1 and MT2) and serotonin receptors. These interactions lead to various physiological changes that influence sleep patterns, mood regulation, and cellular processes.

Mode of Action

Tryptophan, N-acetyl-5-methoxy- acts as a full agonist at several serotonin receptors (5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7), which are involved in neurotransmission and neuroprotection. This compound stimulates apoptosis in cancer cells while regulating pro-survival signals and inhibiting angiogenesis.

Pharmacokinetics

Due to its hydrophobic nature, Tryptophan, N-acetyl-5-methoxy- can cross biological membranes through passive diffusion. Its absorption and distribution are influenced by its small molecular size and lipophilicity, allowing it to penetrate the blood-brain barrier effectively.

Tryptophan, N-acetyl-5-methoxy- is involved in several biochemical pathways related to neurotransmitter synthesis. The key enzymes in its metabolic pathway include:

| Enzyme | Function |

|---|---|

| Tryptophan Hydroxylase | Converts tryptophan to 5-hydroxytryptophan |

| Aromatic L-Amino Acid Decarboxylase | Converts 5-hydroxytryptophan to serotonin |

| Serotonin N-Acetyltransferase | Converts serotonin to N-acetylserotonin |

| Hydroxyindole O-Methyltransferase | Converts N-acetylserotonin to melatonin |

These enzymes facilitate the transformation of tryptophan into melatonin through a series of steps that underscore the compound's role in regulating circadian rhythms and other physiological events.

Cellular Effects

Tryptophan, N-acetyl-5-methoxy- influences various cellular processes by modulating signaling pathways and gene expression. It has been shown to regulate circadian rhythms by interacting with the suprachiasmatic nucleus in the brain. Additionally, it exhibits significant anti-inflammatory properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its antioxidant effects.

Protective Effects Against Chemotoxicity

A notable study investigated the protective effects of melatonin against testicular toxicity induced by taxol (TXL) in rats. The study demonstrated that melatonin administration significantly mitigated histological damage caused by TXL exposure. Key findings included:

- Histological Changes : TXL-treated rats exhibited severe alterations in testicular tissues, including thickening of the tunica albuginea and degeneration of spermatogenic cells.

- Immunohistochemistry : Co-treatment with melatonin resulted in decreased expression of apoptotic markers (P53 and caspase-3) while increasing Bcl-2 expression.

These results suggest that Tryptophan, N-acetyl-5-methoxy-, through its melatonin form, may provide protective effects against chemotoxicity by inhibiting apoptosis in testicular cells .

属性

IUPAC Name |

2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODSTPSSWJSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319540 | |

| Record name | NSC346590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67010-09-7 | |

| Record name | NSC346590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC346590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。